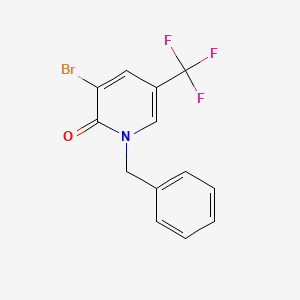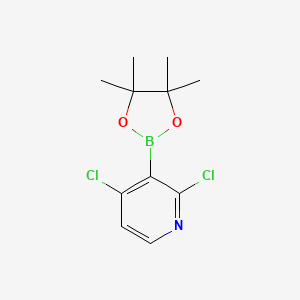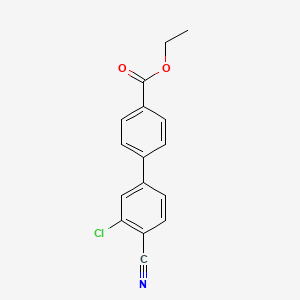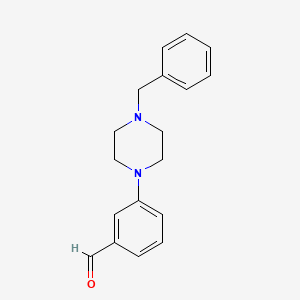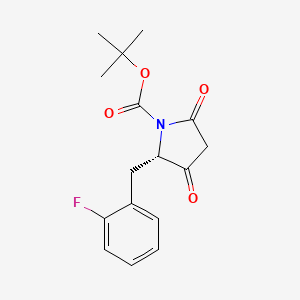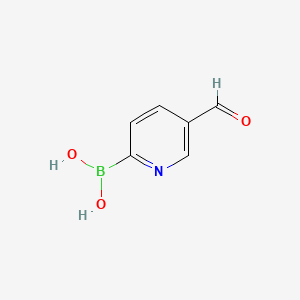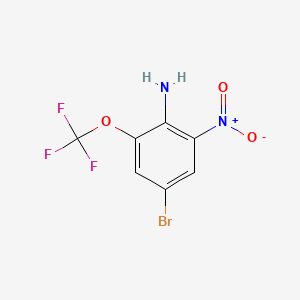
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is 1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a solid powder at room temperature . It has a molecular weight of 301.02 . The compound’s boiling point is between 125-130 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Intermediates
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Ding Zhi-yuan (2011) highlighted an improved synthesis process for a related compound, demonstrating its importance in producing high-purity agrochemical intermediates with significant yields (Ding Zhi-yuan, 2011). Similarly, the synthesis pathways involving this compound are instrumental in creating efficient agrochemical formulations, like Penoxsulam, showcasing its utility in developing novel agrochemical solutions (Feifei Wu et al., 2013).
Molecular and Spectroscopic Analysis
The compound's structure and properties have been extensively analyzed through spectroscopic methods. Studies such as the FTIR and FTRaman spectroscopic investigation by Ramalingam et al. (2010) and Saravanan et al. (2014) provide insights into the vibrational frequencies, molecular geometry, and electronic properties of similar brominated anilines. These analyses are crucial for understanding the compound's behavior and potential applications in materials science (Ramalingam et al., 2010; Saravanan et al., 2014).
Nonlinear Optical (NLO) Materials
Research on derivatives of aniline, including studies on nitroaniline compounds, suggests potential applications in nonlinear optical materials due to their significant β values and electronic properties. The understanding of these materials' molecular structure and absorption bands contributes to advancements in NLO applications, which are essential for optical switching, modulation, and telecommunication technologies (J. Hernández-Paredes et al., 2015).
Electrochromic Materials
The synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units indicate the potential of bromo-nitro-aniline derivatives in developing NIR region electrochromic devices. These materials showcase excellent optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in smart windows, displays, and low-energy-consuming electronic devices (Shuai Li et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIIWNBIVXFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679882 |
Source


|
| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |
CAS RN |
1257535-31-1 |
Source


|
| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
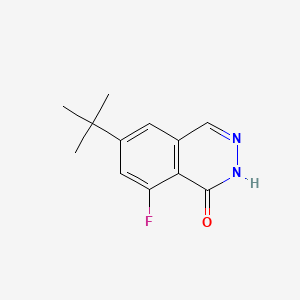
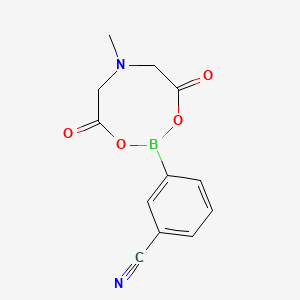
![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)
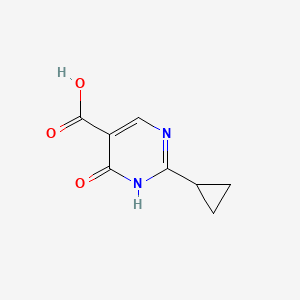
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
